molecular formula C18H21NO4 B15196109 Benzene, 1,1'-(2-nitroethylidene)bis(4-ethoxy- CAS No. 77669-63-7

Benzene, 1,1'-(2-nitroethylidene)bis(4-ethoxy-

Cat. No.: B15196109
CAS No.: 77669-63-7
M. Wt: 315.4 g/mol
InChI Key: GJTGBELZYSGOBM-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with nitroethylidene and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) typically involves the reaction of benzene derivatives with nitroalkenes under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to enhance the electrophilic substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce halogenated benzene compounds.

Scientific Research Applications

Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems, including their potential effects on cellular processes.

    Medicine: Research into the pharmacological properties of nitro compounds may explore their potential as therapeutic agents.

    Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,1’-(2-nitroethylidene)bis(4-ethoxy-) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

CAS No.

77669-63-7

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitroethyl]benzene

InChI

InChI=1S/C18H21NO4/c1-3-22-16-9-5-14(6-10-16)18(13-19(20)21)15-7-11-17(12-8-15)23-4-2/h5-12,18H,3-4,13H2,1-2H3

InChI Key

GJTGBELZYSGOBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OCC

Origin of Product

United States

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